9-Fluorooctadecanoic acid

Description

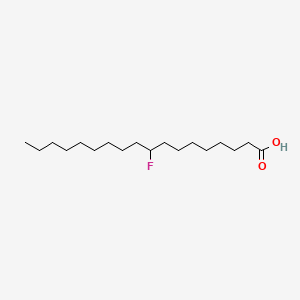

9-Fluorooctadecanoic acid is a fluorinated derivative of octadecanoic acid (stearic acid), where a fluorine atom replaces a hydrogen atom at the ninth carbon position. This structural modification introduces unique physicochemical properties, such as increased electronegativity and bond stability, compared to non-fluorinated fatty acids. The mono-fluorination at position 9 may reduce environmental persistence compared to fully fluorinated PFCAs but could still influence metabolic pathways and biological interactions.

Properties

CAS No. |

55797-34-7 |

|---|---|

Molecular Formula |

C18H35FO2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

9-fluorooctadecanoic acid |

InChI |

InChI=1S/C18H35FO2/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21) |

InChI Key |

STWMKAZSEXEEPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorooctadecanoic acid typically involves the introduction of a fluorine atom into an octadecanoic acid molecule. One common method is the reaction of octadecanoic acid with hydrogen fluoride in the presence of a catalyst. Another approach involves the use of diethyl monofluoromalonate as a fluorinating agent .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These methods may include the use of perchloryl fluoride or other fluorinating agents under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Fluorooctadecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to produce fluorinated ketones or aldehydes.

Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions

Major Products Formed:

Oxidation: Fluorinated ketones or aldehydes.

Reduction: Fluorinated alcohols.

Substitution: Various substituted fluorinated derivatives

Scientific Research Applications

9-Fluorooctadecanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its interactions with biological membranes and proteins.

Medicine: Investigated for potential use in drug delivery systems due to its unique properties.

Industry: Utilized in the production of specialized materials with enhanced chemical resistance and stability .

Mechanism of Action

The mechanism by which 9-fluorooctadecanoic acid exerts its effects involves its interaction with cellular membranes and proteins. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity. This interaction can affect various molecular pathways, including those involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, fluorinated compounds, and functionally substituted octadecanoic acids.

Chemical Structure and Functional Groups

| Compound Name | Chemical Formula | Functional Group(s) | Fluorination Degree |

|---|---|---|---|

| 9-Fluorooctadecanoic acid | C₁₈H₃₃FO₂ | Carboxylic acid, C-F bond | Mono-fluorinated |

| 9-Oxooctadecanoic acid | C₁₈H₃₄O₃ | Carboxylic acid, ketone (C=O) | Non-fluorinated |

| 9-Hydroxyoctadecanoic acid | C₁₈H₃₆O₃ | Carboxylic acid, hydroxyl (-OH) | Non-fluorinated |

| Perfluorooctanoic acid (PFOA) | C₈HF₁₅O₂ | Carboxylic acid, fully fluorinated tail | Perfluorinated (except -COOH) |

| Octadecafluoro-9-(trifluoromethyl)decanoic acid | C₁₁HF₂₁O₂ | Carboxylic acid, trifluoromethyl, multiple C-F bonds | Highly fluorinated |

- Key Observations: Fluorination at position 9 introduces a polar C-F bond, which may alter lipid solubility and metabolic stability compared to ketone or hydroxyl groups in 9-oxo- or 9-hydroxyoctadecanoic acids . Fully fluorinated PFCAs (e.g., PFOA) exhibit extreme chemical inertness due to perfluorination, whereas mono-fluorinated analogs like this compound may retain some reactivity .

Physicochemical Properties

- Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability than their non-fluorinated counterparts. For example, perfluorodecanoic acid (PFDA) decomposes above 300°C, while 9-oxooctadecanoic acid (non-fluorinated) has a lower melting point (~50–60°C) .

- Hydrophobicity: The C-F bond in this compound increases lipophobicity compared to non-fluorinated analogs but reduces surface tension less dramatically than perfluorinated compounds like PFOA .

Reactivity and Metabolic Pathways

- In contrast, 9-hydroxyoctadecanoic acid can undergo oxidation or esterification, and 9-oxooctadecanoic acid participates in ketone-specific reactions (e.g., nucleophilic additions) .

- Metabolism: Fluorinated compounds are often resistant to β-oxidation due to C-F bond strength.

Toxicity and Environmental Impact

- Toxicity: Perfluorinated acids (e.g., PFDA, PFOA) are classified as substances of very high concern (SVHC) due to hepatotoxicity, immunotoxicity, and endocrine disruption . Mono-fluorinated compounds like this compound lack sufficient data but may pose lower risks due to reduced persistence. Non-fluorinated analogs like 9-hydroxyoctadecanoic acid are generally considered low-toxicity metabolites .

- Environmental Persistence: PFCAs persist for decades in the environment, whereas this compound’s mono-fluorination may shorten its half-life. However, even partial fluorination could hinder biodegradation compared to non-fluorinated acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.